An In-depth Technical Guide to 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6)
An In-depth Technical Guide to 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluorobenzaldehyde, with the CAS number 360575-28-6, is a versatile synthetic intermediate of significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to an aldehyde group on a benzene ring, imparts distinct reactivity that makes it a valuable building block for the construction of complex molecular architectures.[1][2][3] This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety information, tailored for professionals in research and development.
Physicochemical and Safety Data
Comprehensive physicochemical and safety data for 2-Bromo-6-fluorobenzaldehyde are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 360575-28-6 | [1][4][5] |
| Molecular Formula | C₇H₄BrFO | [1][4][5] |
| Molecular Weight | 203.01 g/mol | [1][4][5] |
| Appearance | Light yellow to off-white solid/powder | [1] |
| Melting Point | 43-47 °C | [5][6][7] |
| Boiling Point | 228.49 °C | [1] |
| Density | 1.671 g/cm³ | [1] |
| Flash Point | > 110 °C | [5] |
| Solubility | Slightly soluble in water. | [8] |
| Purity | Typically ≥96-99% | [3][5][6] |
Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR | The spectrum displays signals for the aldehydic proton and three aromatic protons. The aldehydic proton is a characteristic singlet in the downfield region. | [9] |
| ¹⁹F NMR | A probe synthesized from this compound is used to determine the enantiopurity of sulfinamides. | [4][6] |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed around 1700 cm⁻¹. | [9] |
| Mass Spectrometry | The mass spectrum exhibits a characteristic isotopic pattern for bromine-containing fragments, with a molecular ion peak (M) and an (M+2) peak of nearly equal intensity. | [9] |
Safety and Handling
| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |
| Pictogram | [4] | |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is refrigerated. | [10][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [12] |
Synthesis of 2-Bromo-6-fluorobenzaldehyde
A common and efficient method for the synthesis of 2-Bromo-6-fluorobenzaldehyde is the Kornblum oxidation of 2-bromo-6-fluorobenzyl bromide. This two-step process begins with the radical bromination of 2-bromo-6-fluorotoluene.
Synthesis Workflow
Caption: Synthesis of 2-Bromo-6-fluorobenzaldehyde.
Experimental Protocol: Kornblum Oxidation
This protocol is adapted from a patented method.[11]
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 2-bromo-6-fluorotoluene and an appropriate solvent (e.g., dichloromethane, chloroform).
-
Add hydrobromic acid (40% aqueous solution).
-
Under illumination with a 1000W iodine tungsten lamp, slowly add 30% hydrogen peroxide dropwise. The molar ratio of 2-bromo-6-fluorotoluene to HBr and H₂O₂ can range from 1:1 to 1:20.
-
Maintain the reaction for 6 to 24 hours.
-
After the reaction is complete, wash the reaction mixture with a saturated sodium sulfite solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.
Step 2: Synthesis of 2-Bromo-6-fluorobenzaldehyde
-
To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base such as sodium bicarbonate.
-
Heat the mixture with stirring to a temperature between 70-100 °C.
-
Monitor the reaction for 2 to 15 hours until completion.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-bromo-6-fluorobenzaldehyde.
Applications in Organic Synthesis
2-Bromo-6-fluorobenzaldehyde is a key building block for a variety of important chemical transformations, particularly in the synthesis of heterocyclic compounds and in cross-coupling reactions.
Synthesis of 2H-Indazoles
A one-pot, three-component reaction utilizing 2-bromo-6-fluorobenzaldehyde, a primary amine, and sodium azide provides an efficient route to 2H-indazoles, a scaffold present in many biologically active molecules.[6]
Caption: Synthesis of 2H-Indazoles.
This is a general procedure based on literature reports.[9][10]
-
In a reaction vessel, combine 2-bromo-6-fluorobenzaldehyde (1.0 eq), a primary amine (1.2 eq), and sodium azide (1.5 eq).
-
Add a copper catalyst, such as copper(I) oxide nanoparticles (Cu₂O-NP) or copper(I) iodide (CuI), and a suitable solvent like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG).
-
A base, such as cesium carbonate (Cs₂CO₃), may also be added.
-
Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Isolate and purify the 2H-indazole product using column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 2-bromo-6-fluorobenzaldehyde is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.
This reaction couples 2-bromo-6-fluorobenzaldehyde with an organoboron compound.
Caption: Suzuki-Miyaura Coupling Reaction.
This is a general procedure and may require optimization for specific substrates.
-
To a dry reaction flask, add 2-bromo-6-fluorobenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Seal the flask and purge with an inert gas (e.g., Argon).
-
Add a degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
This reaction forms a carbon-nitrogen bond between 2-bromo-6-fluorobenzaldehyde and an amine.
References
- 1. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. chemscene.com [chemscene.com]
- 6. colorado.edu [colorado.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | Benchchem [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]
- 11. 2-ブロモ-6-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
